molecular formula C7H6ClF2N B12974648 2-Chloro-4-(difluoromethyl)aniline

2-Chloro-4-(difluoromethyl)aniline

Cat. No.: B12974648
M. Wt: 177.58 g/mol
InChI Key: AIYLNYIWITVXAW-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)aniline is an organic compound with the molecular formula C7H6ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)aniline typically involves the halogenation of aniline derivatives followed by the introduction of the difluoromethyl group. One common method involves the reaction of 4-chloroaniline with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation and difluoromethylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Chloro-4-(difluoromethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(difluoromethyl)aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)aniline

InChI

InChI=1S/C7H6ClF2N/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H,11H2

InChI Key

AIYLNYIWITVXAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)N

Origin of Product

United States

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